REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH2:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+]>C(O)C>[CH2:13]([O:9][C:8]1[CH:10]=[CH:11][C:3]([CH2:2][CH2:1][OH:12])=[CH:4][C:5]=1[O:6][CH3:7])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)O
|
Name
|
|
Quantity
|
18.33 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
EtOAc-hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between brine (200 mL) and diethyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
extracted again with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by dry-column chromatography with mixtures of ethyl acetate-hexanes (1:4, 1:3
|
Type
|
CUSTOM
|
Details
|
v/v) yielded 20.66 g (80% yield) of (DC-61) as pale yellow oil
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(CCO)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |